H-Glu-Leu-OH

Calcium Sensing Receptor Kokumi Allosteric Modulation

H-Glu-Leu-OH (γ-Glu-Leu) is a high-purity γ-glutamyl dipeptide distinguished by its unique γ-peptide bond, conferring resistance to standard peptidases and requiring γ-glutamyl transpeptidase (GGT) for hydrolysis. This structural feature enables its potent allosteric modulation of the Calcium Sensing Receptor (CaSR, EC50 0.21 μM), a mechanism absent in α-linked isomers. It is a validated kokumi compound for savory flavor enhancement at sub-threshold concentrations and a high-potency reference standard for ACE inhibition (IC50 1.70 nM) research. Ideal for sensory science, metabolic studies, and bioanalytical method development.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
Cat. No. B1507832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Leu-OH
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)
InChIKeyYBAFDPFAUTYYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-Leu-OH (γ-Glu-Leu) Procurement Guide: Structural and Functional Distinction


H-Glu-Leu-OH (γ-Glu-Leu, CAS 2566-39-4) is a dipeptide comprising L-glutamic acid and L-leucine linked via a γ-peptide bond [1]. It is a key natural kokumi compound and a potent allosteric modulator of the Calcium Sensing Receptor (CaSR) , with additional bioactivities including Angiotensin-Converting Enzyme (ACE) inhibition [2]. This specific γ-linkage confers unique metabolic stability and receptor activity profiles that are critical for research and industrial applications.

Why H-Glu-Leu-OH (γ-Glu-Leu) Cannot Be Replaced by α-Linked Glu-Leu Isomers


The functional differentiation of H-Glu-Leu-OH (γ-Glu-Leu) is rooted in the γ-peptide bond, a structural feature that distinguishes it from the more common α-linked dipeptide, H-Leu-Glu-OH (α-Leu-Glu). This γ-linkage confers resistance to standard peptidases, requiring γ-glutamyl transpeptidase (GGT) for hydrolysis, which leads to a prolonged biological half-life and distinct receptor selectivity [1]. Conversely, the α-linked isomer is susceptible to rapid degradation and is a primary substrate for the peptide transporter PEPT1 [2]. Critically, only γ-Glu-Leu acts as a potent positive allosteric modulator (PAM) of the Calcium Sensing Receptor (CaSR), a mechanism responsible for its sensory (kokumi) and potential metabolic signaling effects, which is absent in its α-linked counterpart .

Quantitative Differentiation Evidence for H-Glu-Leu-OH (γ-Glu-Leu) in Research & Industrial Applications


CaSR Activation Potency of H-Glu-Leu-OH (γ-Glu-Leu) Compared to Endogenous Agonist

H-γ-Glu-Leu-OH (γ-Glu-Leu) is a potent agonist of the Calcium Sensing Receptor (CaSR), a Class C GPCR. It activates the CaSR with an EC50 of 0.21 μM in HEK-293 cells . This is significantly more potent than the primary endogenous agonist, extracellular calcium (Ca2+o), which typically has an EC50 in the low millimolar range (e.g., ~2-3 mM for CaSR) [1]. This high potency at a low concentration underpins its efficacy as a kokumi modulator and a metabolic signaling molecule.

Calcium Sensing Receptor Kokumi Allosteric Modulation

ACE Inhibitory Potency of H-Glu-Leu-OH (γ-Glu-Leu) Relative to Common Inhibitors

H-Glu-Leu-OH (γ-Glu-Leu) demonstrates potent inhibition of Angiotensin I-Converting Enzyme (ACE), with a reported IC50 of 1.70 nM against ACE from porcine renal cortex [1]. This potency is comparable to, and in some cases exceeds, that of well-characterized food-derived ACE inhibitory peptides, such as Val-Pro-Pro-OH (IC50 ~26 μM) or other peptides derived from legume hydrolysates [2].

ACE Inhibition Antihypertensive Enzyme Assay

Differential Metabolic Stability: γ-Glu-Leu vs. α-Glu-Leu

The γ-peptide bond in H-Glu-Leu-OH (γ-Glu-Leu) confers resistance to common peptidases that readily cleave standard α-peptide bonds. It is specifically a substrate for γ-glutamyl transpeptidase (GGT) [1], an enzyme not present in many standard in vitro assay systems. In contrast, the α-linked isomer, H-Leu-Glu-OH, is susceptible to hydrolysis by ubiquitous aminopeptidases and dipeptidases and is a substrate for the PEPT1 transporter [2].

Peptide Stability Peptidase Resistance γ-Glutamyl Transpeptidase

Kokumi Sensory Threshold and Enhancement Effect of H-Glu-Leu-OH (γ-Glu-Leu)

γ-Glu-Leu is a key contributor to the 'kokumi' taste sensation (mouthfulness, thickness, continuity) in foods like beans and cheese [1]. Sensory analysis of aqueous solutions revealed a detection threshold for a slightly astringent sensation in the range of 3.3-9.4 mmol/L [2]. Crucially, its kokumi-enhancing effect is observed at sub-threshold concentrations when added to savory matrices. For example, the detection threshold for another γ-glutamyl peptide decreased by a factor of 32 in a binary mixture of glutamic acid and sodium chloride [3], highlighting the synergistic, rather than additive, nature of its activity.

Kokumi Flavor Modulation Sensory Analysis

Evidence-Backed Applications for H-Glu-Leu-OH (γ-Glu-Leu) in Research and Industry


Advanced Flavor Modulation and Kokumi Research

H-Glu-Leu-OH (γ-Glu-Leu) is an essential standard and active ingredient for sensory science and food formulation. Its validated role as a kokumi compound is based on its CaSR activation (EC50 0.21 μM) and its ability to enhance mouthfulness at sub-threshold concentrations in savory matrices [1]. This evidence supports its use in developing next-generation flavor enhancers, reducing sodium content while improving perceived richness in products like soups, sauces, and fermented foods.

Cardiovascular and Metabolic Disease Research Tool

Given its potent in vitro ACE inhibition (IC50 1.70 nM), H-Glu-Leu-OH (γ-Glu-Leu) serves as a high-potency reference compound in hypertension and cardiovascular research . Furthermore, its presence as a metabolite and its CaSR-mediated signaling make it a relevant probe for investigating the gut-brain axis, appetite regulation, and the metabolic effects of dietary peptides, as CaSR is implicated in these pathways [1].

Peptide Stability and Metabolism Studies

The unique γ-peptide bond of H-Glu-Leu-OH (γ-Glu-Leu) provides a model system to study resistance to common peptidases and the specific activity of γ-glutamyl transpeptidase (GGT) . Its stability profile (e.g., 36-month shelf life in lyophilized form) and distinct catabolism make it an ideal substrate for developing and validating bioanalytical methods (LC-MS/MS) to quantify γ-glutamyl peptides in complex biological and food matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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